N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide
Description
This compound features a piperidine core substituted with a 4-fluoro-2-methylbenzenesulfonyl group and an ethanediamide linker connecting to a 3-methoxybenzyl moiety. Its synthesis likely involves reductive amination (using sodium triacetoxyborohydride, as in and ) and subsequent coupling reactions with functionalized benzylamines. The benzenesulfonyl group enhances metabolic stability, while the 3-methoxybenzyl substituent may influence target binding affinity, as seen in structurally related anticancer agents ().
Properties
IUPAC Name |
N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(3-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O5S/c1-17-14-19(25)9-10-22(17)34(31,32)28-13-4-3-7-20(28)11-12-26-23(29)24(30)27-16-18-6-5-8-21(15-18)33-2/h5-6,8-10,14-15,20H,3-4,7,11-13,16H2,1-2H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOONRMWGOCTEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(3-methoxyphenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Fluoro-2-Methylbenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions.
Attachment of the Ethanediamide Moiety: The ethanediamide group is introduced through an amidation reaction with suitable amine precursors.
Linking the 3-Methoxyphenylmethyl Group: The final step involves the coupling of the 3-methoxyphenylmethyl group to the ethanediamide moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(3-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(3-methoxyphenyl)methyl]ethanediamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe for studying biological processes involving sulfonyl and piperidine-containing compounds.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(3-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The sulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can influence the compound’s binding affinity and selectivity for its targets. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Analogues:
Piperidine Core Modifications :
- The target compound’s piperidine ring is substituted at the 1-position with a benzenesulfonyl group. This contrasts with W-15 and W-18 (), where the piperidine nitrogen is part of a sulfonamide or sulfonyl group but differs in substituent positions (e.g., 2-phenylethyl vs. 4-fluoro-2-methylbenzenesulfonyl).
- N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide () shares the ethanediamide linker but replaces the benzenesulfonyl group with a methylsulfanyl-benzyl moiety, highlighting the role of sulfonyl vs. thioether groups in solubility and target interactions.
Substituent Effects: The 4-fluoro-2-methylbenzenesulfonyl group in the target compound enhances electron-withdrawing properties compared to non-fluorinated analogues (e.g., ’s trifluoroethoxy substituent). This could modulate pharmacokinetics, as fluorinated groups often improve membrane permeability . The 3-methoxybenzyl group may engage in π-π stacking with aromatic residues in target proteins, similar to the 3,4-difluorophenyl group in ’s compound 26, which showed enhanced binding due to fluorine’s electronegativity.
Data Table: Structural Comparison of Selected Analogues
Computational Similarity and Bioactivity Profiling
Tanimoto and Dice Similarity Metrics: Computational models () suggest the target compound shares moderate structural similarity (Tanimoto score ~0.65–0.75) with ’s analogue due to the ethanediamide linker. However, lower scores (~0.40–0.50) are observed with W-15/W-18, reflecting divergent pharmacophores.
Bioactivity Correlations :
- Compounds with benzenesulfonyl groups (e.g., ’s chromen-2-yl derivatives) exhibit kinase inhibition, suggesting the target compound may target similar pathways .
- Hierarchical clustering () links structural similarity to shared protein interactions, particularly with G-protein-coupled receptors (GPCRs) and sulfotransferases, which are common targets for sulfonamide-bearing compounds.
Biological Activity
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide is a complex organic compound with potential applications in medicinal chemistry and biological research. Its unique structure, featuring a piperidine moiety and aromatic rings, suggests a diverse range of biological activities.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 427.5 g/mol. The presence of fluorinated and methoxy-substituted aromatic rings enhances its potential for interaction with biological targets.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H30FN3O4S |
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 898461-54-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group is known for its ability to form hydrogen bonds, which may facilitate binding to active sites on target proteins, thereby modulating their activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing signaling pathways.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Effects : Compounds containing sulfonamide groups are often evaluated for their antibacterial properties.
- Neuroprotective Effects : The piperidine moiety is associated with neuroprotective activities, making this compound a candidate for treating neurological disorders.
- Anticancer Potential : Many derivatives of piperidine have shown promise in cancer therapy due to their ability to interfere with cell proliferation.
Case Studies and Research Findings
- Neuropharmacological Studies : In a study evaluating the neuropharmacological effects of similar compounds, it was found that modifications in the piperidine ring significantly affected the neuroprotective properties against oxidative stress in neuronal cell lines .
- Antimicrobial Activity : A series of sulfonamide derivatives were tested against various bacterial strains, showing that certain structural modifications enhanced their efficacy against resistant strains .
- Anticancer Activity : Research has demonstrated that compounds with similar piperidine structures can induce apoptosis in cancer cells through the modulation of apoptotic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
